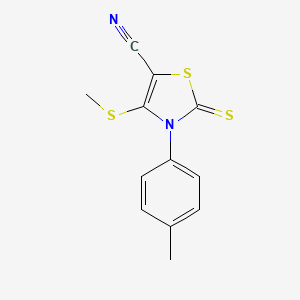

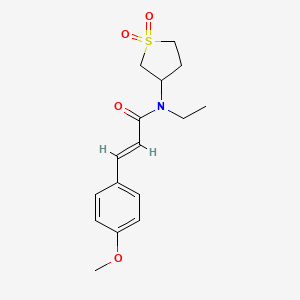

3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-Methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile" is a chemically complex molecule that appears to be related to a family of sulfur-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various sulfur-containing compounds with similar structural motifs, such as isothiazole and pyrimidine derivatives, which can offer insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related sulfur-containing heterocycles often involves coupling reactions. For instance, the Suzuki coupling method is used to synthesize isothiazole derivatives, as described in the synthesis of 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitrile . This method involves the reaction of dichloroisothiazole with aryl- or methylboronic acids, optimized with specific bases, phase transfer agents, and palladium catalysts. Such coupling reactions are likely relevant to the synthesis of the compound of interest, given the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . This method provides detailed information about the crystal system, space group, and geometric parameters, which are crucial for understanding the three-dimensional conformation and potential reactivity of the molecule. The coplanarity of rings, as observed in the pyridine and pyrimidine rings of a related compound , could suggest similar structural features in the compound of interest.

Chemical Reactions Analysis

Sulfur-containing heterocycles can undergo various chemical reactions, including 1,3-dipolar cycloadditions, as seen with thiophene-3-carbonitrile N-oxides . These reactions lead to the formation of isoxazolines, indicating that the compound may also participate in similar cycloadditions or other reactions that involve its sulfur and nitrile functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-containing heterocycles can be explored through spectroscopic methods such as FT-IR and FT-Raman . These techniques provide vibrational spectral analysis, which helps in understanding the stability of the molecule, charge delocalization, and hyperconjugative interactions. Theoretical predictions of nonlinear optical behavior and molecular electrostatic potential (MEP) analysis are also valuable for assessing the reactivity of the compound . Molecular docking studies can further predict the potential biological activity of these compounds, suggesting possible inhibitory activities against various targets .

Aplicaciones Científicas De Investigación

Green Chemistry Applications

A study focused on the green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable nano-catalyst highlights the importance of environmentally friendly methods in chemical synthesis. This research demonstrates the synthesis of bispyrazole carbonitriles, showcasing the operational simplicity, excellent yields, short reaction times, and eco-friendly aspects of the process (Nikpassand et al., 2021).

Heterocyclic Compounds Synthesis

Another study describes the synthesis and transformations of sulfides in the thiophene series, leading to derivatives that readily undergo 1,3-dipolar cycloaddition, resulting in isoxazoline compounds. This research underlines the versatility of thiophene derivatives in organic synthesis (Krayushkin et al., 1988).

Corrosion Inhibition

Research on pyranopyrazole derivatives as corrosion inhibitors for mild steel in acidic solutions indicates the potential of certain heterocyclic compounds in protecting metals against corrosion. These findings could be relevant for industrial applications, emphasizing the importance of chemical compounds in materials science (Yadav et al., 2016).

Electrochemical Applications

A study on the performance evaluation of poly 3-(phenylthiophene) derivatives as active materials for electrochemical capacitors demonstrates the utility of thiophene derivatives in energy storage technologies. This research could suggest potential applications for similar compounds in developing new materials for high-performance capacitors (Ferraris et al., 1998).

Photodecomposition and Polymer Solar Cells

Research into the clean photodecomposition of heterocyclic compounds to carbodiimides via a biradical mechanism highlights the role of these compounds in photochemical processes, which could be relevant for developing new photostable materials or photochemical reactions (Alawode et al., 2011). Additionally, the design and synthesis of a planar copolymer for high-efficiency polymer solar cells underline the importance of heterocyclic and aromatic compounds in the field of renewable energy (Qin et al., 2009).

Propiedades

IUPAC Name |

3-(4-methylphenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S3/c1-8-3-5-9(6-4-8)14-11(16-2)10(7-13)17-12(14)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFKDYKAHKQQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(SC2=S)C#N)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)

![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)

![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)

![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)

![3-[[1-(Benzenesulfonyl)-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2525413.png)

![2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate](/img/structure/B2525415.png)

![5-ethyl-6-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2525416.png)

![1-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2525418.png)

![1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2525419.png)